molecular formula C15H14O4 B1456128 4-(3,5-Dimethoxyphenyl)benzoic acid CAS No. 913647-91-3

4-(3,5-Dimethoxyphenyl)benzoic acid

Cat. No.: B1456128
CAS No.: 913647-91-3
M. Wt: 258.27 g/mol
InChI Key: WAVBMZKNQVMSJB-UHFFFAOYSA-N
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Description

3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 3’ and 5’ positions and a carboxylic acid group at the 4 position on the biphenyl structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid remains stable under specific conditions, but its degradation products can also have biological activity, influencing the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Understanding the dosage-dependent effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is essential for its safe and effective use in research .

Metabolic Pathways

3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the biological activity and toxicity of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVBMZKNQVMSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683325
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913647-91-3
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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